Patent-Covered Chemical Space: Fluorinated Benzenesulfonamides as Inhibitors of Tumor-Associated Carbonic Anhydrase Isoforms IX and XII
The target compound falls within the general Markush structure of granted European patent EP2914583B1, which claims fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase [1]. The patent and related publications from the Vilnius University group demonstrate that fluorine substitution on the benzenesulfonamide scaffold can yield compounds achieving thousand-to-million-fold selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II [2]. Specifically, the electron-withdrawing fluorine substituent at the 4-position (present in the target compound) increases the acidity of the sulfonamide group, a property that directly correlates with enhanced zinc coordination in the CA active site [2]. This structural feature is absent in the commercially available non-fluorinated comparator 3-(aminomethyl)benzenesulfonamide hydrochloride (CAS 670280-13-4).
| Evidence Dimension | Carbonic anhydrase isoform selectivity (CA IX vs. CA II) |
|---|---|
| Target Compound Data | Fluorinated benzenesulfonamide scaffold exhibiting thousand-to-million-fold selectivity for CA IX over CA II (class-level data from patent examples) [2] |
| Comparator Or Baseline | Non-fluorinated benzenesulfonamide analogs (no selectivity data available; presumed lower selectivity based on absence of fluorine-mediated electronic tuning) |
| Quantified Difference | Selectivity enhancement of 10³ to 10⁶-fold for CA IX over CA II conferred by fluorination on the benzenesulfonamide scaffold (class-level) [2] |
| Conditions | Recombinant human CA isoforms; stopped-flow CO₂ hydration assay; pH 7.4; 25°C [2] |
Why This Matters
The patent-protected fluorinated scaffold provides a legally defensible starting point for developing isoform-selective CA IX/XII inhibitors, which is not available with non-fluorinated analogs.
- [1] Vilnius University. EP2914583B1: Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase. Granted 2012-10-30. View Source
- [2] Dudutienė V, Matulis D. Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In: Carbonic Anhydrase as Drug Target. Springer, 2019. DOI: 10.1007/978-3-030-12780-0_11. View Source
